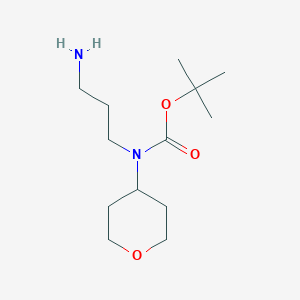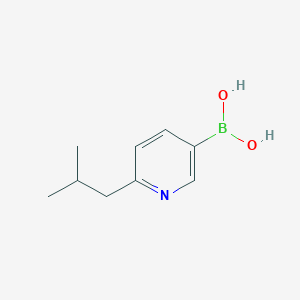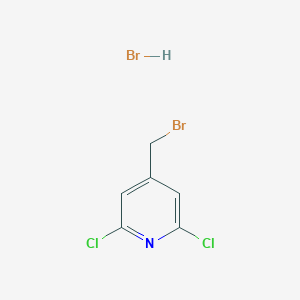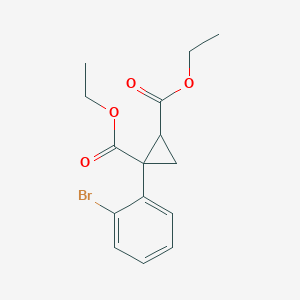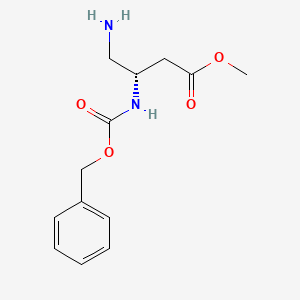
Z-Dbu-OMe.HCl(S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Dbu-OMe.HCl(S) is a chemical compound with the molecular formula C13H18N2O4*HCl. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dbu-OMe.HCl(S) involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with methoxycarbonyl chloride in the presence of hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Z-Dbu-OMe.HCl(S) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Z-Dbu-OMe.HCl(S) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Z-Dbu-OMe.HCl(S) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Z-Dbu-OMe.HCl(S) involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): A strong tertiary amine base used in organic synthesis.
N-(2-hydroxy-ethyl)-DBU bromide: An ionic liquid derived from DBU with applications in catalysis.
Uniqueness
Z-Dbu-OMe.HCl(S) is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and form stable intermediates sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |
Clave InChI |
TWGOBVDBXJWKML-NSHDSACASA-N |
SMILES isomérico |
COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
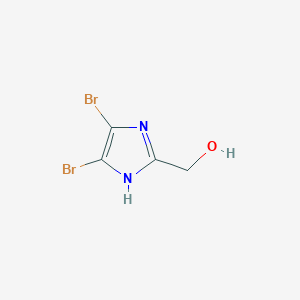
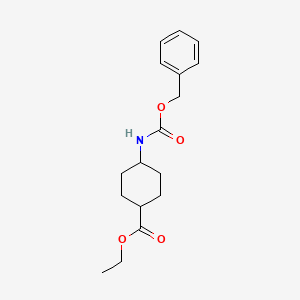
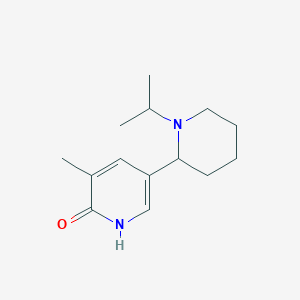
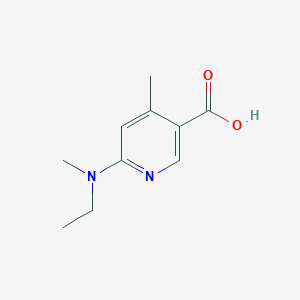
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
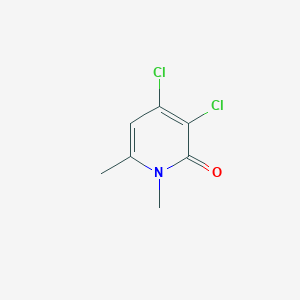
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
